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Abstract
The molecular formula C10H10O4 represents a fascinating subset of aromatic ketones,

compounds that feature a carbonyl group conjugated to an aromatic system. This structural

motif is a cornerstone in medicinal chemistry and materials science, yet the isomeric diversity

encapsulated by this simple formula is vast and often underappreciated. This guide provides a

detailed exploration of the structural elucidation, nomenclature, and chemical significance of

select C10H10O4 aromatic ketone isomers. By moving beyond a simple recitation of IUPAC

names, we delve into the logic of isomer deduction, comparative analysis of their spectroscopic

signatures, plausible synthetic pathways, and their potential applications in drug discovery and

chemical research. This document is structured to serve as a practical reference for scientists

engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge

and field-proven insights into this versatile class of molecules.

Introduction: The Isomeric Landscape of C10H10O4
Aromatic Ketones
An aromatic ketone is a molecule containing a ketone functional group (C=O) directly attached

to at least one aromatic ring. This arrangement facilitates electronic conjugation between the

carbonyl group and the π-system of the ring, profoundly influencing the molecule's chemical
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reactivity, spectroscopic properties, and biological activity. The molecular formula C10H10O4,

with a degree of unsaturation of six, allows for a rich variety of structural isomers.

The six degrees of unsaturation are typically accounted for by an aromatic ring (four degrees)

and two additional π-bonds or rings. In the context of an aromatic ketone, one of these is the

carbonyl group, leaving one more to be placed within the substituents. The four oxygen atoms

can be incorporated into a range of functional groups, including hydroxyls, ethers (alkoxy or

methylenedioxy), esters, or carboxylic acids, leading to significant isomeric diversity.

This guide will focus on three structurally distinct and representative isomers, providing their

systematic IUPAC names and a deep dive into their chemical characteristics:

1-(3,4-dihydroxyphenyl)butane-1,3-dione (A β-diketone)

1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one (A natural product-related ketone, "Apiole

Ketone")

Methyl 3-acetyl-4-hydroxybenzoate (A multifunctional aromatic ester)

By examining these specific examples, we can illuminate the principles of nomenclature,

synthesis, and characterization that are broadly applicable across this chemical class.

Isomer Identification and Comparative Analysis
The logical deduction of isomers begins with the molecular formula and the constraints

imposed by the required functional groups. For C10H10O4, the presence of a benzene ring

and a ketone group establishes a core structure, and the remaining atoms (C3, Hx, O2) and

the final degree of unsaturation must be arranged around it.
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Detailed Isomer Analysis
Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione
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IUPAC Name: 1-(3,4-dihydroxyphenyl)butane-1,3-dione

Structure and Significance: This molecule is a β-diketone, a class of compounds known for

their ability to undergo keto-enol tautomerism and act as bidentate ligands for metal ions.

The 3,4-dihydroxy (catechol) moiety is a common feature in many biologically active natural

products and pharmaceuticals, known for its antioxidant properties and ability to coordinate

with metals. This combination of a catechol ring and a β-diketone side chain makes it a

highly versatile synthetic intermediate.

Plausible Synthesis: A common route to aryl β-diketones is the Claisen condensation

between an appropriate methyl ketone and an ester. For this target, the synthesis would

involve the reaction of 3',4'-dihydroxyacetophenone with an acetate source like ethyl acetate

in the presence of a strong base such as sodium hydride (NaH).[3]

Spectroscopic Characterization (Predicted):

IR Spectroscopy: A broad absorption band for the phenolic -OH groups would appear

around 3300-3500 cm⁻¹. Strong C=O stretching absorptions for the diketone would be

observed between 1680-1720 cm⁻¹ (for the keto form) and around 1600 cm⁻¹ (for the enol

form), often showing complex patterns due to tautomerism and conjugation.[4]

¹H NMR Spectroscopy: The spectrum would be complicated by keto-enol tautomerism.

Aromatic Protons: Three protons on the dihydroxyphenyl ring would appear as complex

multiplets in the δ 6.5-7.5 ppm region.

Side Chain (Keto form): A singlet for the methylene protons (-CH₂-) would be expected

around δ 4.1 ppm and a singlet for the terminal methyl group (-CH₃) around δ 2.3 ppm.

[3]

Side Chain (Enol form): A singlet for the vinylic proton (-CH=) would appear around δ

6.2 ppm, and the terminal methyl group would be slightly shifted to around δ 2.1 ppm. A

very broad singlet for the enolic hydroxyl proton would be seen far downfield (δ 14-16

ppm) due to strong intramolecular hydrogen bonding.[3]

¹³C NMR Spectroscopy: Carbonyl carbons would resonate significantly downfield, typically

in the δ 180-200 ppm range.[4] Aromatic carbons attached to hydroxyl groups would
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appear around δ 145-150 ppm, while other aromatic carbons would be in the δ 115-130

ppm range.

Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-
one ("Apiole Ketone")

IUPAC Name: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one

Structure and Significance: This molecule is a derivative of the naturally occurring

phenylpropene, Apiole, found in parsley and celery.[5] Phenylpropenes and their derivatives

are investigated for a wide range of biological activities, including antimicrobial and

anticancer effects.[1][5][6] An apiole derivative, AP-02, has shown efficacy in inhibiting the

growth of colon cancer cells.[5] This ketone, therefore, serves as a key intermediate for

synthesizing analogs and exploring the structure-activity relationships of this important class

of natural products.

Plausible Synthesis: A logical synthesis starts from the natural product apiole. Apiole can be

isomerized to isoapiole (shifting the double bond into conjugation with the ring) using a base

like potassium hydroxide. Subsequent oxidation of the propenyl group of isoapiole, for

example using potassium permanganate or ozonolysis, would cleave the double bond to

yield the desired acetyl group, thus forming the ketone.

Spectroscopic Characterization (Predicted):

IR Spectroscopy: A strong C=O stretch for the aromatic ketone would be expected around

1670-1690 cm⁻¹. Characteristic C-O stretching bands for the ethers and the

methylenedioxy group would appear in the 1000-1300 cm⁻¹ region.

¹H NMR Spectroscopy:

Aromatic Protons: Two singlets would be expected for the two protons on the aromatic

ring, likely in the δ 6.5-7.5 ppm range.

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet integrating to 2H around δ

6.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.
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Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbonyl carbon would appear around δ 195-200 ppm. The

methylenedioxy carbon would be near δ 101 ppm. The methoxy and acetyl methyl carbons

would be found upfield, around δ 55-60 ppm and δ 25-30 ppm, respectively. Aromatic

carbons would resonate between δ 105-155 ppm.[4]

Isomer C: Methyl 3-acetyl-4-hydroxybenzoate
IUPAC Name: Methyl 3-acetyl-4-hydroxybenzoate

Structure and Significance: This isomer is a multifunctional compound containing a ketone, a

phenol, and a methyl ester. Such molecules are valuable synthetic intermediates because

each functional group can be selectively modified.[7] For example, the phenol can be

alkylated, the ketone can undergo condensation reactions, and the ester can be hydrolyzed

to a carboxylic acid for amide coupling. This makes it a versatile starting material for building

more complex molecules in drug discovery programs.[7][8]

Plausible Synthesis: A standard method to introduce an acetyl group ortho to a hydroxyl

group is the Fries rearrangement. The synthesis could start with methyl 4-hydroxybenzoate,

which is first acetylated at the hydroxyl group using acetic anhydride to form methyl 4-

acetoxybenzoate. This intermediate is then treated with a Lewis acid catalyst, such as

aluminum chloride (AlCl₃), to induce the Fries rearrangement, which migrates the acetyl

group from the oxygen to the carbon at the ortho position (position 3) to yield the final

product.

Spectroscopic Characterization (Predicted):

IR Spectroscopy: A broad -OH stretch from 3200-3500 cm⁻¹. Two distinct C=O stretches:

one for the ester around 1720-1740 cm⁻¹ and one for the conjugated ketone around 1650-

1670 cm⁻¹.

¹H NMR Spectroscopy:

Aromatic Protons: Three protons on the ring would show a characteristic splitting

pattern. A doublet around δ 8.0 ppm (ortho to ester and meta to -OH), a doublet of
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doublets around δ 7.8 ppm (ortho to both ester and acetyl), and a doublet around δ 7.0

ppm (ortho to -OH and meta to ester).

Hydroxyl Proton (-OH): A broad singlet, often far downfield (e.g., δ 12.5 ppm), indicating

strong intramolecular hydrogen bonding with the adjacent acetyl group.

Ester Methyl Protons (-COOCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.6 ppm.

¹³C NMR Spectroscopy: Two carbonyl carbons would be observed: the ester carbonyl

around δ 165-170 ppm and the ketone carbonyl around δ 200-205 ppm. The ester methyl

carbon would be near δ 52 ppm, and the acetyl methyl carbon near δ 28 ppm. The

aromatic carbon attached to the hydroxyl group would be significantly deshielded (around

δ 160 ppm).[9]

Experimental Protocols
The following protocols are provided as illustrative examples based on established chemical

transformations. They are designed as self-validating systems, where successful synthesis can

be confirmed by the spectroscopic characterization methods described.

Protocol 1: Synthesis of Methyl 3-acetyl-4-
hydroxybenzoate (Isomer C) via Fries Rearrangement
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Step 1: Acetylation

Step 2: Fries Rearrangement

Step 3: Work-up & Purification

Methyl 4-hydroxybenzoate
+ Acetic Anhydride

Reaction at 100°C

Methyl 4-acetoxybenzoate

Methyl 4-acetoxybenzoate
+ AlCl3

Reaction at 160°C

Product Mixture

Acidic Work-up (HCl)

Extraction (EtOAc)

Column Chromatography

Final Product (Isomer C)

Click to download full resolution via product page

Step 1: Synthesis of Methyl 4-acetoxybenzoate
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To a 100 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).

Add acetic anhydride (20 mL, 211 mmol) and 2-3 drops of concentrated sulfuric acid as a

catalyst.

Heat the mixture with stirring in an oil bath at 100°C for 2 hours.

Allow the reaction to cool to room temperature, then pour it slowly into 200 mL of ice-cold

water with vigorous stirring.

The white solid precipitate is collected by vacuum filtration, washed thoroughly with cold

water until the filtrate is neutral, and dried in a vacuum oven. This yields methyl 4-

acetoxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place

anhydrous aluminum chloride (AlCl₃) (12.0 g, 90.0 mmol).

Heat the flask in an oil bath to 160°C.

Slowly add molten methyl 4-acetoxybenzoate (from Step 1, ~12.7 g, 65.4 mmol) to the

heated AlCl₃ with vigorous stirring over 30 minutes.

Maintain the reaction mixture at 160-165°C for an additional 1 hour.

Allow the reaction to cool to about 80°C, then carefully decompose the complex by slowly

adding 100 mL of 10% aqueous HCl while cooling the flask in an ice bath.

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl

acetate gradient) to afford the pure product.
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Protocol 2: Spectroscopic Analysis of a C10H10O4
Isomer

Sample Preparation:

NMR: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard if not already present in the solvent.

IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a

KBr pellet if it is a solid.

Mass Spectrometry (MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or

analyze directly for electron ionization (EI).

Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz

or higher spectrometer.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula via

accurate mass measurement.

Data Analysis:

Correlate the observed chemical shifts, integration values, and splitting patterns in the

NMR spectra with the proposed structure.

Identify key functional group stretches (C=O, O-H, C-O) in the IR spectrum and compare

them to expected values.[4]

Confirm the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) in the mass

spectrum.
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Conclusion
The IUPAC nomenclature provides a systematic framework for naming chemical structures, but

true molecular understanding requires a deeper investigation into the properties and potential

of those structures. The aromatic ketone isomers of C10H10O4—exemplified by 1-(3,4-

dihydroxyphenyl)butane-1,3-dione, 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one, and

methyl 3-acetyl-4-hydroxybenzoate—demonstrate remarkable structural and functional

diversity. Each isomer presents a unique profile of reactivity, spectroscopic characteristics, and

potential applications, from versatile synthetic building blocks in medicinal chemistry to

derivatives of biologically active natural products. For the research scientist and drug

development professional, a thorough grasp of these principles is essential for the rational

design and synthesis of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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